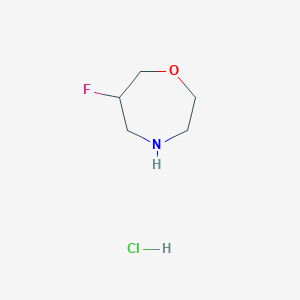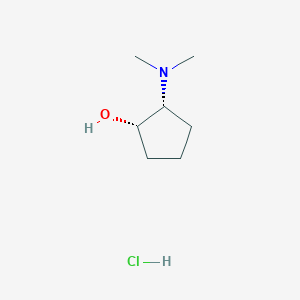
6-Fluoro-1,4-oxazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol . It is a fluorinated derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is typically available as a hydrochloride salt, which enhances its stability and solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,4-oxazepane hydrochloride involves the fluorination of 1,4-oxazepane. One common method includes the reaction of 1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Oxazepane derivatives with additional oxygen functionalities
Reduction: Reduced oxazepane compounds
Substitution: Substituted oxazepane derivatives with various functional groups
Aplicaciones Científicas De Investigación
6-Fluoro-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and ability to form strong bonds with target molecules . This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Oxazepane: The parent compound without the fluorine atom.
6-Chloro-1,4-oxazepane: A chlorinated derivative with similar properties.
6-Bromo-1,4-oxazepane: A brominated derivative with distinct reactivity.
Uniqueness
6-Fluoro-1,4-oxazepane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C5H11ClFNO |
|---|---|
Peso molecular |
155.60 g/mol |
Nombre IUPAC |
6-fluoro-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-5-3-7-1-2-8-4-5;/h5,7H,1-4H2;1H |
Clave InChI |
MSXZNRACJKKNCL-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CN1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)



![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
